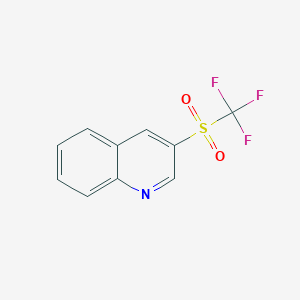
3-((Trifluoromethyl)sulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trifluoromethyl)sulfonyl)quinoline is a compound that features a quinoline ring substituted with a trifluoromethylsulfonyl group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can significantly alter the chemical and physical properties of the quinoline ring, making this compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of quinoline with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, under controlled temperature conditions . Another approach involves the use of trifluoromethylsulfonyl chloride as the trifluoromethylating agent, which reacts with quinoline in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 3-((Trifluoromethyl)sulfonyl)quinoline may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trifluoromethyl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
3-((Trifluoromethyl)sulfonyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to modulation of their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylquinoline: Similar in structure but lacks the sulfonyl group, which can result in different reactivity and biological activity.
Sulfonylquinoline: Contains a sulfonyl group but not the trifluoromethyl group, leading to different electronic properties.
Fluoroquinoline: Substituted with a fluorine atom instead of a trifluoromethylsulfonyl group, affecting its chemical behavior and applications.
Uniqueness
3-((Trifluoromethyl)sulfonyl)quinoline is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct electronic and steric properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H6F3NO2S |
|---|---|
Poids moléculaire |
261.22 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfonyl)quinoline |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)17(15,16)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H |
Clé InChI |
GNWCKPDXSSDLME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
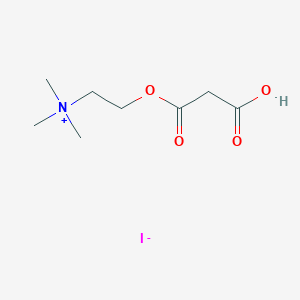
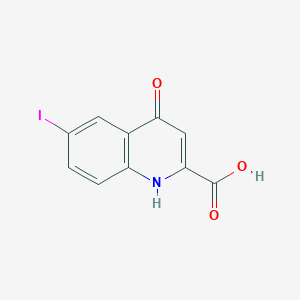
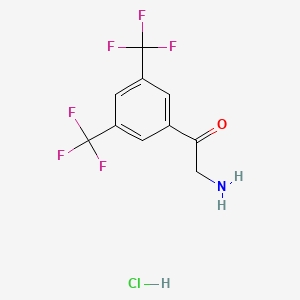
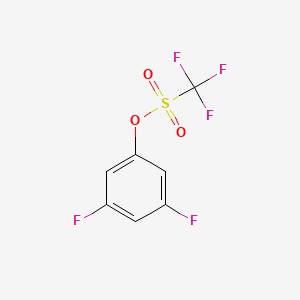
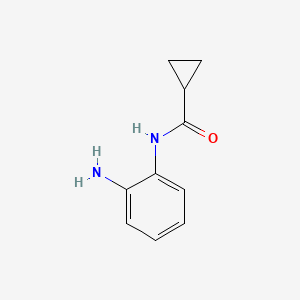
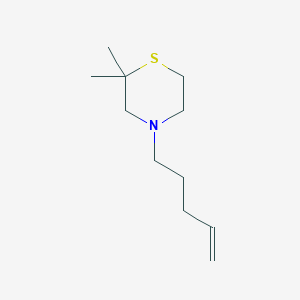
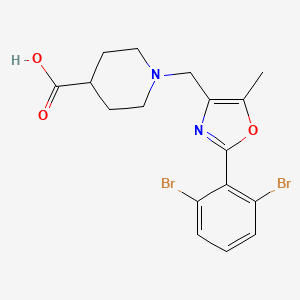
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
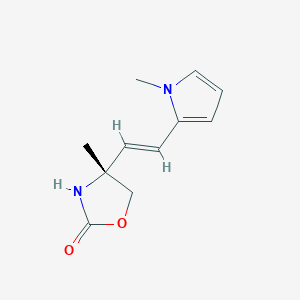
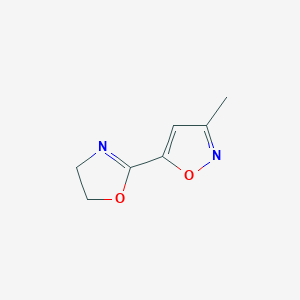
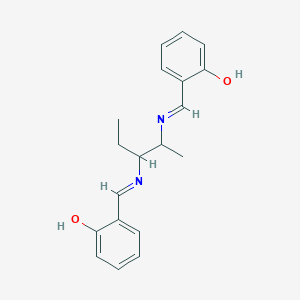
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
